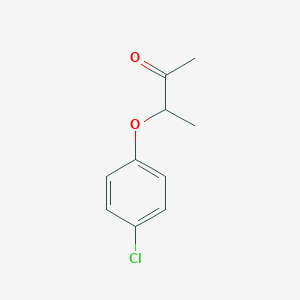

3-(4-Chlorophenoxy)-2-butanone

Description

3-(4-Chlorophenoxy)-2-butanone is an organic compound characterized by a ketone group at the second carbon of a butanone backbone and a 4-chlorophenoxy substituent at the third carbon. These derivatives often feature heterocyclic substituents (e.g., imidazole, triazole) that confer biological activity .

Properties

IUPAC Name |

3-(4-chlorophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTBBGMAUUPHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395535 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3782-11-4 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-butanone typically involves the reaction of 4-chlorophenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium hydroxide to deprotonate the phenol, followed by the addition of 2-butanone. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods are designed to minimize waste and reduce production costs while maintaining high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-butanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-2-butanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-Chlorophenoxy)-2-butanone, differing primarily in substituents and functional groups, which dictate their applications and properties:

Triadimefon

- Chemical Name: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Key Features: A triazole ring replaces the hydrogen at the first carbon of the butanone backbone. Use: Broad-spectrum systemic fungicide (e.g., Bayleton®) effective against powdery mildew and rust in crops like raspberries . Regulatory Status: EPA-established tolerance for residues in raspberries (40 CFR Part 180) . Impurities: Synthesis may yield impurities such as 1-(4-chlorophenoxy)-4-chloro-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone, necessitating rigorous chromatographic separation .

Climbazole

- Chemical Name: 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone

- Molecular Formula : C₁₅H₁₇ClN₂O₂

- Key Features :

Baytan® (Triadimenol)

- Chemical Name: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol

- Molecular Formula : C₁₄H₁₈ClN₃O₂

- Key Features :

- Hydroxyl group replaces the ketone at the second carbon, forming a secondary alcohol.

- Use : Seed treatment fungicide with systemic activity against smut and bunt diseases .

- Physicochemical Impact : The alcohol group enhances water solubility compared to triadimefon, altering environmental mobility .

3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone

- Chemical Name: 3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone

- Molecular Formula: C₁₀H₁₀ClNO₃S

- Key Features: Sulfanyl (-S-) linkage and nitro (-NO₂) substituent on the aromatic ring. Stability: Nitro groups may increase reactivity and photodegradation susceptibility .

Comparative Analysis Table

| Compound | Molecular Formula | Key Substituents | Primary Use | Regulatory Notes |

|---|---|---|---|---|

| This compound | C₁₀H₁₁ClO₂ | 4-Chlorophenoxy, ketone | Unknown (likely intermediate) | Not regulated |

| Triadimefon | C₁₄H₁₆ClN₃O₂ | 4-Chlorophenoxy, triazole, dimethyl | Agricultural fungicide | EPA tolerance: 1.0 ppm in crops |

| Climbazole | C₁₅H₁₇ClN₂O₂ | 4-Chlorophenoxy, imidazole, dimethyl | Pharmaceutical antifungal | Pharmacopeial standards |

| Baytan® (Triadimenol) | C₁₄H₁₈ClN₃O₂ | 4-Chlorophenoxy, triazole, alcohol | Seed treatment fungicide | EPA-registered |

| 3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone | C₁₀H₁₀ClNO₃S | Sulfanyl, nitro, ketone | Synthetic intermediate | No public safety data |

Research Findings and Implications

- Efficacy : Triadimefon and climbazole demonstrate how heterocyclic substituents (triazole vs. imidazole) dictate target specificity. Triazoles inhibit fungal ergosterol biosynthesis, while imidazoles target cytochrome P450 enzymes .

- Environmental Fate: Hydroxyl-containing derivatives like triadimenol exhibit higher aqueous solubility, increasing runoff risks compared to ketone-based analogs .

Biological Activity

3-(4-Chlorophenoxy)-2-butanone, with the molecular formula and a molecular weight of approximately 226.699 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of neurochemistry and agriculture. Below are notable findings regarding its biological effects:

Neurochemical Effects

Studies suggest that this compound may influence neurochemical pathways, potentially affecting locomotor activity and behavior in animal models. Related compounds have shown behavioral changes in rodents, indicating a possible link to neurotransmitter systems.

Antifungal Properties

Compounds structurally related to this compound have been investigated for their antifungal properties. These studies indicate that the compound may be effective against certain fungal pathogens, making it a candidate for agricultural applications.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. This interaction may involve the inhibition or activation of these targets, which is crucial for understanding both therapeutic potential and toxicity profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Effects |

|---|---|---|

| 4-Chlorophenoxyacetic acid | Similar chlorophenoxy structure | Plant growth regulator |

| Chlorphenesin | Chlorophenoxy group; muscle relaxant | Used in clinical settings |

Research Findings and Data Tables

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| U-937 (acute monocytic leukemia) | 0.75 | Cell cycle arrest | |

| Antimicrobial | Various bacterial strains | < 10 | Disruption of cell wall synthesis |

| Anti-inflammatory | In vitro models | Not specified | Inhibition of cytokine release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.